molecular formula C8H9Cl2NO B8647569 2-(5,6-Dichloro-pyridin-3-yl)-propan-2-ol

2-(5,6-Dichloro-pyridin-3-yl)-propan-2-ol

Cat. No. B8647569
M. Wt: 206.07 g/mol
InChI Key: VGLZDMRIEHLDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07582761B2

Procedure details

1-(5,6-Dichloro-pyridin-3-yl)-ethanone from step (a) above (300 mg, 1.58 mmol) reacted with MeMgBr (0.79 mL, 2.4 mmol, 3.0 M in ether, Aldrich) under the conditions of Example 154b to give the title compound. MS (ESI, pos. ion) m/z: 206 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.79 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9](=[O:11])[CH3:10])[CH:5]=[N:6][C:7]=1[Cl:8].[CH3:12][Mg+].[Br-]>>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([OH:11])([CH3:12])[CH3:10])[CH:5]=[N:6][C:7]=1[Cl:8] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=NC1Cl)C(C)=O
Name
Quantity
0.79 mL
Type
reactant
Smiles
C[Mg+].[Br-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=NC1Cl)C(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.